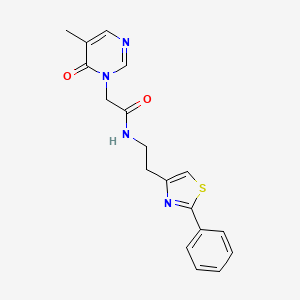

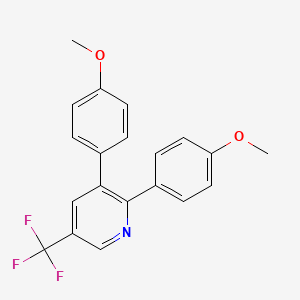

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are two 4-methoxyphenyl groups and one trifluoromethyl group. The presence of these functional groups can greatly influence the compound’s properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the attachment of the 4-methoxyphenyl and trifluoromethyl groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, phenyl rings, methoxy groups, and trifluoromethyl group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl group could increase its solubility in polar solvents .科学的研究の応用

Synthesis and Molecular Structure

Research on heterocyclic ligands similar to 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine has led to the development of new O/N/O ligands with potential applications in coordination chemistry and catalysis. The study of their synthesis, molecular structures, and interactions provides a foundation for designing more efficient catalysts and ligands in organic synthesis (Silva et al., 1997).

Conducting Polymers from Low Oxidation Potential Monomers

Derivatized bis(pyrrol-2-yl) arylenes, closely related to the chemical family of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine, have been synthesized and studied for their electrochemical properties. These compounds have shown promise in the development of conducting polymers with low oxidation potentials, indicating potential applications in electronic and optoelectronic devices (Sotzing et al., 1996).

High Transparent Polyimides

Research into isomeric pyridine-containing aromatic diamine monomers, which share structural features with 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine, has led to the synthesis of high-performance, transparent polyimides. These materials exhibit excellent thermal, mechanical, and optical properties, suggesting applications in advanced optoelectronics and aerospace industries (Guan et al., 2015).

Catalysis and Synthetic Applications

The development of (Perfluoro)alkylsilyl-Substituted 2-[Bis(4-aryl)phosphino]pyridines demonstrates the role of pyridine derivatives in catalysis, particularly in methoxycarbonylation reactions. These findings underscore the importance of structural modifications in pyridine derivatives for enhancing catalytic efficiency and selectivity in organic synthesis (Pater et al., 2005).

Luminescent Properties

Studies on phenol-pyridyl boron complexes, which relate to the broader family of pyridine derivatives, have unveiled their potential in developing luminescent materials. These compounds display bright blue luminescence, opening avenues for their use in electroluminescent devices and as optical sensors (Zhang et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,3-bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO2/c1-25-16-7-3-13(4-8-16)18-11-15(20(21,22)23)12-24-19(18)14-5-9-17(26-2)10-6-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYCFPGPWPSBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline](/img/structure/B2995316.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2995319.png)

![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)

![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2995324.png)

![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)

![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)

![7-benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995333.png)

![(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995334.png)